

2-Amino-3-bromo-5-nitropyridine as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitropyridine

Cat. No.: B103754

[Get Quote](#)

An In-Depth Guide to **2-Amino-3-bromo-5-nitropyridine**: A Core Intermediate in Modern Agrochemical Synthesis

Authored by a Senior Application Scientist Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. **2-Amino-3-bromo-5-nitropyridine** (CAS No. 15862-31-4) has emerged as a powerhouse intermediate, particularly within the agrochemical industry.^{[1][2][3]} Its pyridine core, strategically functionalized with an amino group, a bromine atom, and a nitro group, presents a unique combination of reactive sites. This trifecta of functionalities allows chemists to perform a wide range of chemical transformations, making it a cornerstone for the synthesis of advanced herbicides, insecticides, and fungicides.^{[1][2]}

The bromine atom serves as an excellent leaving group, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.^[1] The amino group can undergo nucleophilic reactions, while the electron-withdrawing nitro group not only influences the reactivity of the pyridine ring but can also be reduced to an amino group, opening up further synthetic pathways to diamino derivatives and fused heterocyclic systems.^{[1][4]}

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **2-Amino-3-bromo-5-nitropyridine**, from its fundamental properties and synthesis to detailed, field-proven protocols for its application in constructing agrochemical scaffolds.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and successful application in synthesis.

Key Properties

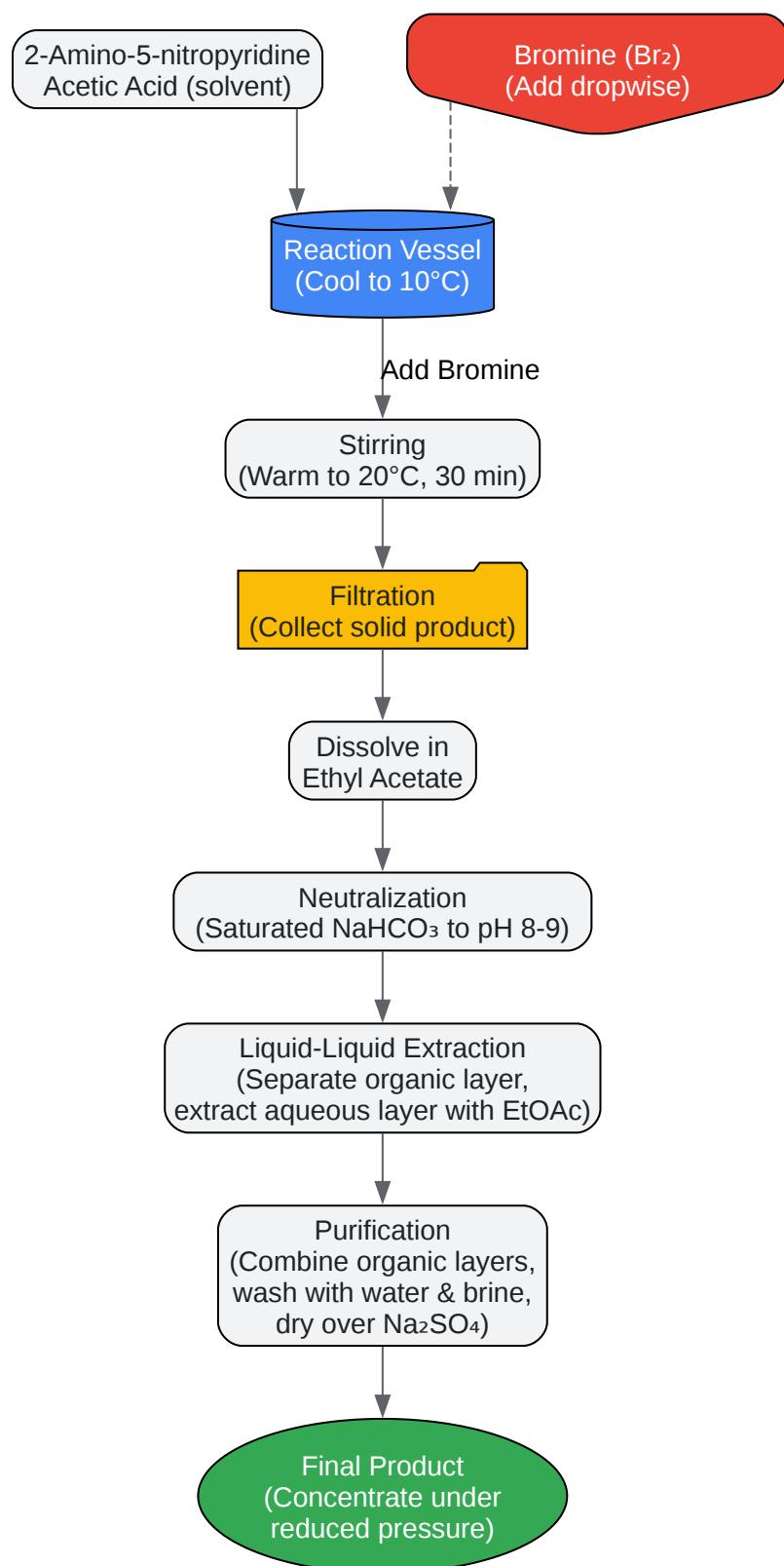
The essential properties of **2-Amino-3-bromo-5-nitropyridine** are summarized below.

Property	Value	Reference
CAS Number	15862-31-4	[1][5]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[1]
Molecular Weight	218.01 g/mol	[6]
Appearance	Yellow to light-brown powder	[7]
Melting Point	205-208 °C	[7]
Purity	≥99.0% (typical)	[3]
Synonyms	3-Bromo-5-nitropyridin-2-amine	[6]

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.

- Hazard Identification: Causes serious eye irritation and may cause respiratory irritation.[8] It may be harmful if swallowed or inhaled and can cause skin irritation.[8]


- Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][9]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[8][9]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]
- First Aid Measures:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
 - Skin: Wash with plenty of soap and water.[8]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
 - Ingestion: Clean mouth with water and seek medical attention.[8]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[6][8][10]

PART 2: Synthesis of the Intermediate

The most common and direct route to **2-Amino-3-bromo-5-nitropyridine** involves the electrophilic bromination of 2-amino-5-nitropyridine. The nitro group deactivates the pyridine ring, but the activating amino group directs the incoming electrophile (bromine) to the ortho position (C3).

Workflow for Synthesis of 2-Amino-3-bromo-5-nitropyridine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-3-bromo-5-nitropyridine**.

Protocol 2.1: Synthesis of 2-Amino-3-bromo-5-nitropyridine[5]

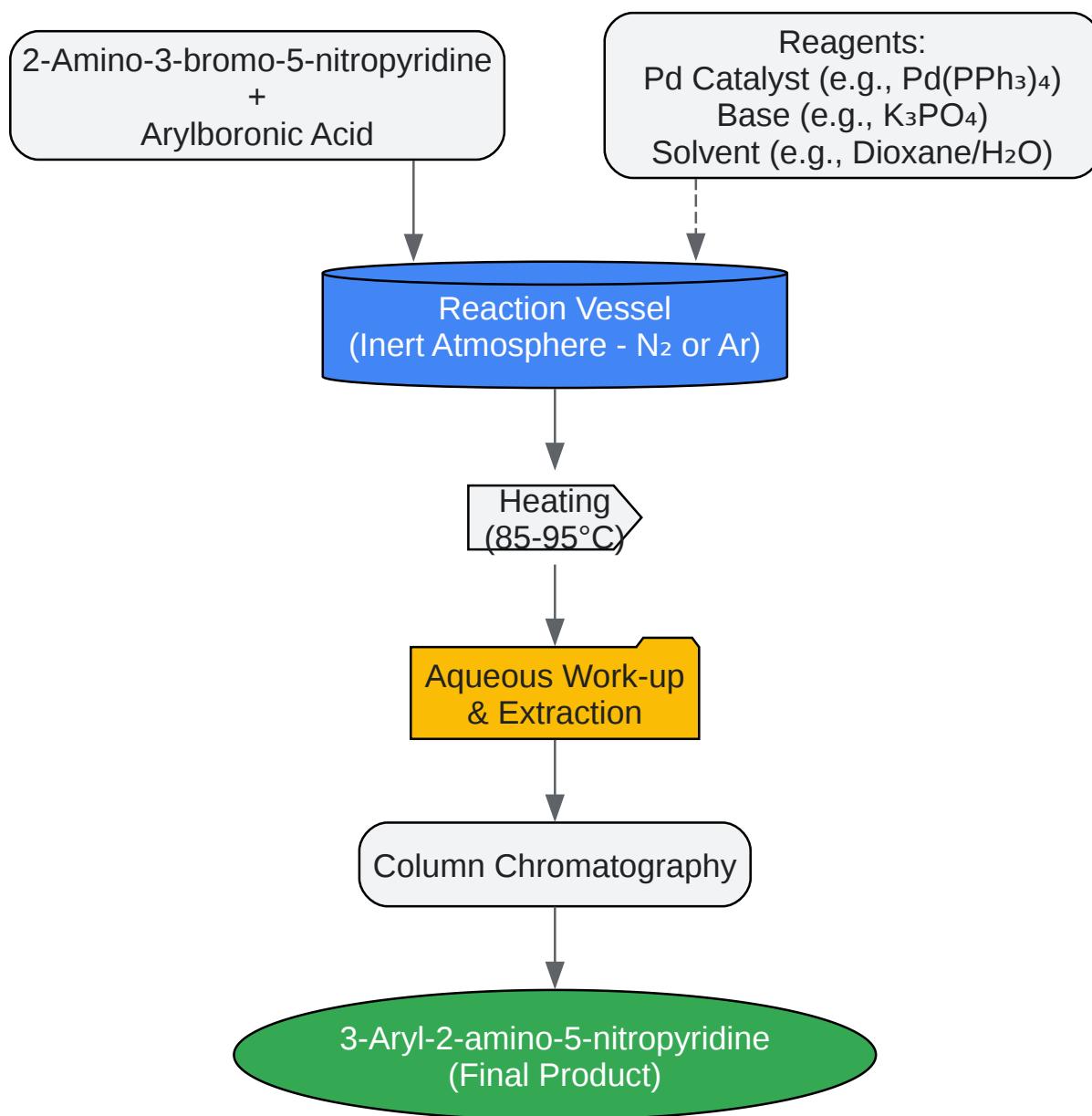
This protocol is adapted from established laboratory procedures for the bromination of 2-amino-5-nitropyridine.

Materials:

- 2-amino-5-nitropyridine (1.0 eq)
- Glacial Acetic Acid
- Bromine (1.1 eq)
- Ethyl Acetate (EtOAc)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitropyridine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL). Cool the solution to 10°C using an ice bath.
- **Bromination:** Slowly add bromine (e.g., 38 g, 0.24 mol) dropwise to the solution while maintaining the temperature at 10°C. The causality for the low temperature is to control the exothermic reaction and prevent over-bromination or side reactions.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Continue stirring for an additional 30 minutes.
- **Isolation:** The solid product will precipitate out of the solution. Collect the crude product by filtration.


- Work-up: Dissolve the collected solid in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO_3 until the pH of the aqueous layer is between 8 and 9. This step neutralizes the excess acetic acid and hydrobromic acid formed during the reaction.
- Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
- Purification: Combine all organic layers. Wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.
- Final Product: Filter off the drying agent and concentrate the solution under reduced pressure to yield **2-amino-3-bromo-5-nitropyridine** as a solid.

PART 3: Core Applications in Agrochemical Synthesis

The true utility of **2-Amino-3-bromo-5-nitropyridine** lies in its capacity to serve as a scaffold for building a diverse range of agrochemical structures. Its bromine atom is a prime handle for introducing molecular complexity via cross-coupling chemistry.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

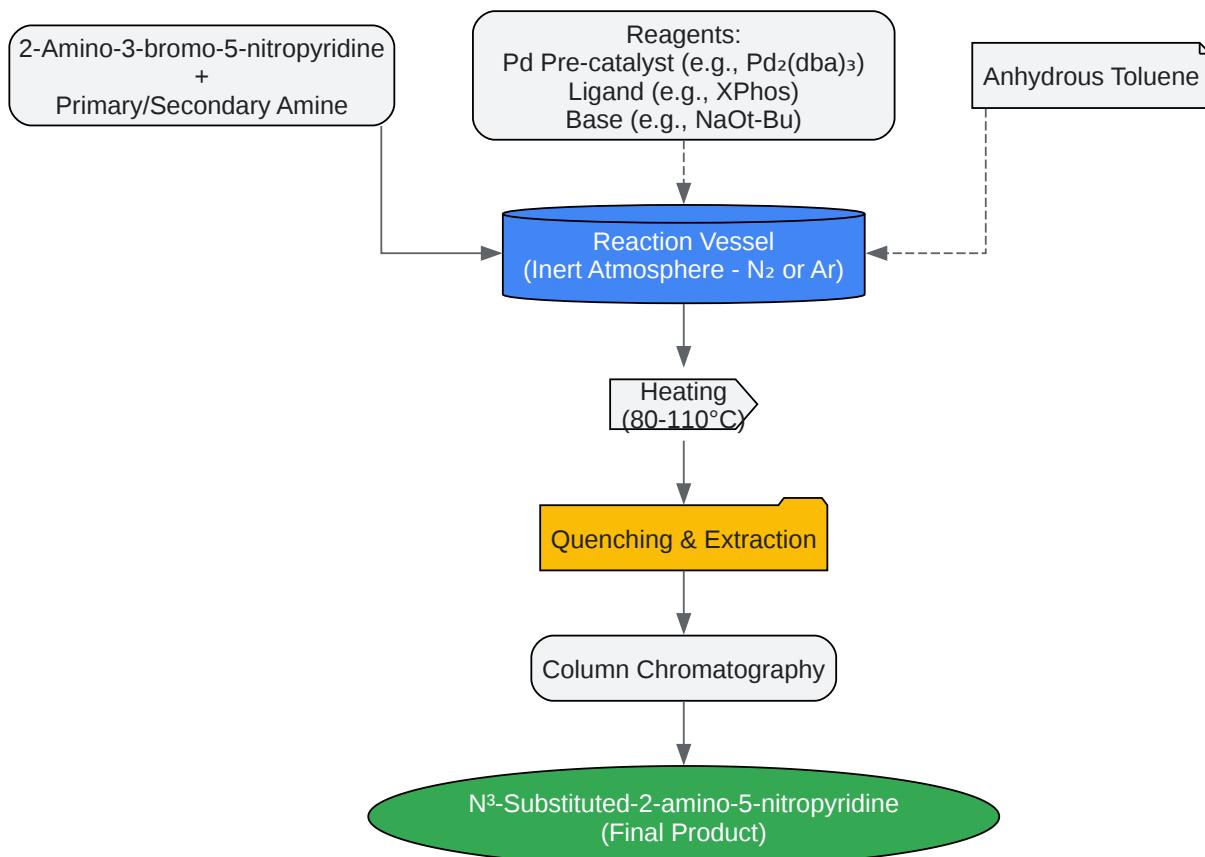
Rationale: The Suzuki reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl or aryl-heteroaryl linkages, which are common motifs in advanced pesticides.^{[11][12]} This protocol demonstrates the coupling of an arylboronic acid to the C3 position of the pyridine ring, displacing the bromine atom.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Amino-3-bromo-5-nitropyridine (1.0 eq)**
- Arylboronic acid (1.5 eq)


- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Base, e.g., Potassium Phosphate (K₃PO₄) (2.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

- Vessel Preparation: To a flame-dried reaction vessel, add **2-Amino-3-bromo-5-nitropyridine**, the arylboronic acid, and the base. The use of a flame-dried vessel under an inert atmosphere is critical because the Pd(0) catalyst is oxygen-sensitive.
- Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst. Purge with inert gas for another 5 minutes.
- Reaction: Heat the mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-2-amino-5-nitropyridine product.

Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

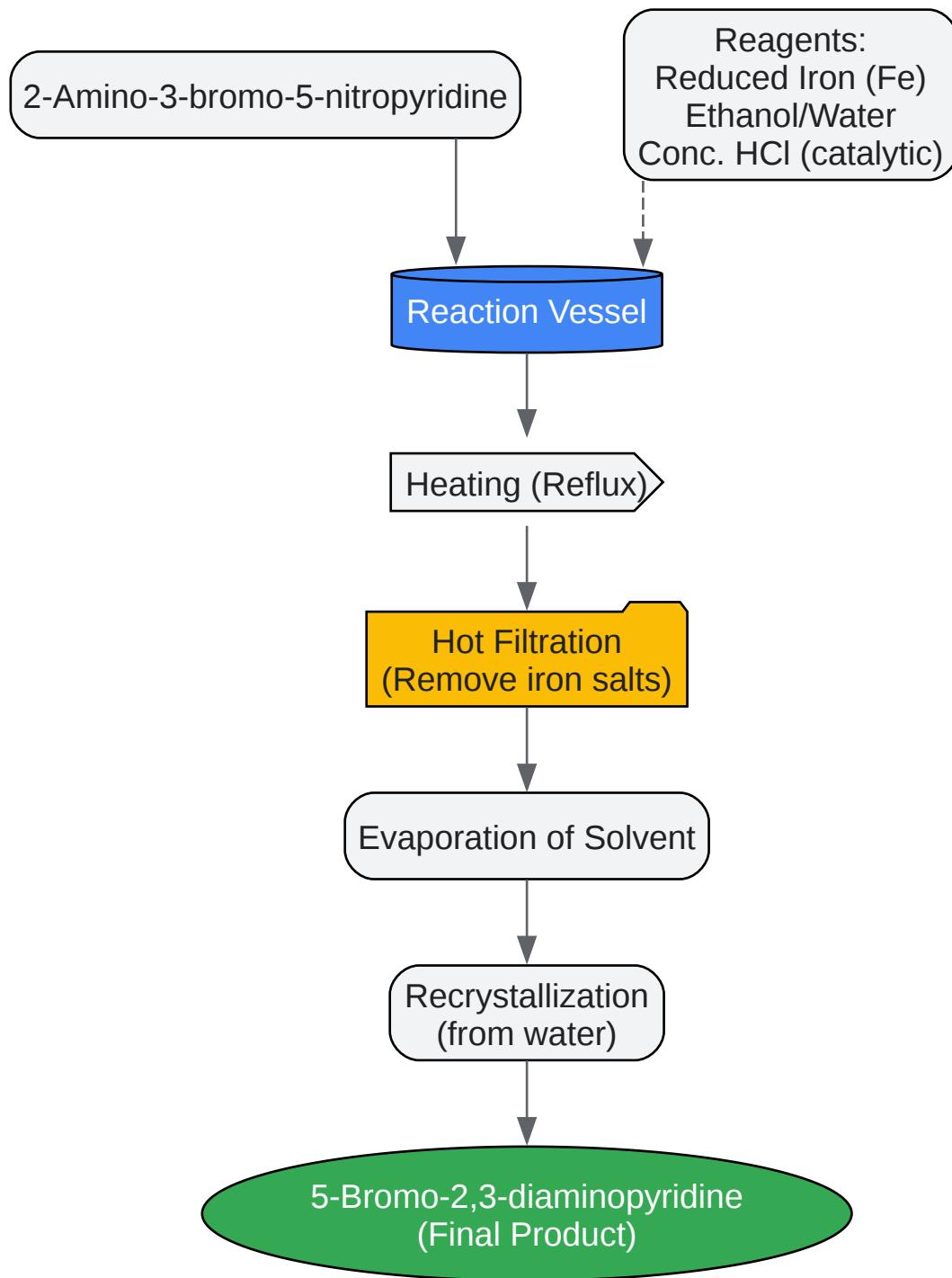
Rationale: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of complex amines that are key components of many herbicides and fungicides.[13][14][15] This reaction couples a primary or secondary amine at the C3 position of the pyridine ring. The choice of a strong, non-nucleophilic base and a bulky phosphine ligand is crucial for catalytic efficiency.[16]

[Click to download full resolution via product page](#)

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

- **2-Amino-3-bromo-5-nitropyridine (1.0 eq)**
- Amine (1.2 eq)


- Palladium pre-catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
- Phosphine ligand, e.g., XPhos (0.05 eq)
- Base, e.g., Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Anhydrous Toluene

Procedure:

- Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
- Reagent Addition: Add **2-Amino-3-bromo-5-nitropyridine**, the amine, and anhydrous toluene.
- Reaction: Seal the vessel and heat the mixture to 80-110°C with stirring. The sterically hindered ligand facilitates the reductive elimination step, which is often rate-limiting.[13]
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the N-substituted product.

Protocol 3.3: Reduction of the Nitro Group

Rationale: Reducing the nitro group to an amine unlocks a new reactive site, yielding a 5-bromo-2,3-diaminopyridine scaffold. This diamine is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines, which are found in various biologically active compounds.[4] The use of reduced iron in an acidic medium is a classic, cost-effective, and efficient method for this transformation.[4]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. nbino.com [nbino.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [2-Amino-3-bromo-5-nitropyridine as an intermediate for agrochemicals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103754#2-amino-3-bromo-5-nitropyridine-as-an-intermediate-for-agrochemicals\]](https://www.benchchem.com/product/b103754#2-amino-3-bromo-5-nitropyridine-as-an-intermediate-for-agrochemicals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com